An In-depth Technical Guide to 2-Bromo-4-fluoro-6-methylbenzonitrile: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 2-Bromo-4-fluoro-6-methylbenzonitrile: Synthesis, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Substituted benzonitriles are a critical class of intermediates, prized for their versatile reactivity and presence in numerous functional molecules. Among these, 2-Bromo-4-fluoro-6-methylbenzonitrile stands out as a trifunctionalized scaffold, offering chemists a powerful tool for constructing complex molecular architectures. The specific arrangement of a bromine atom, a fluorine atom, a methyl group, and a nitrile moiety on the aromatic ring provides distinct and orthogonal reactive sites. This guide provides an in-depth technical overview of 2-Bromo-4-fluoro-6-methylbenzonitrile, intended for researchers, scientists, and professionals in drug development. We will explore its synthesis, physicochemical properties, key chemical transformations, and applications, with a focus on the causal relationships that underpin its utility in the laboratory.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are the foundation of its effective use in research. While the specific CAS number for the 2-bromo-4-fluoro-6-methyl isomer can be elusive in major databases, its identity is defined by its unique structure. For context, related isomers such as 2-bromo-6-fluoro-4-methylbenzonitrile (CAS 1023971-89-2) and 4-bromo-2-fluoro-6-methylbenzonitrile (CAS 1427438-75-2) are well-documented[1][2][3][4]. The properties of 2-Bromo-4-fluoro-6-methylbenzonitrile are inferred from its structure and data on closely related analogues.
Table 1: Physicochemical Data of 2-Bromo-4-fluoro-6-methylbenzonitrile and Related Isomers
| Property | Value | Source |
| IUPAC Name | 2-Bromo-4-fluoro-6-methylbenzonitrile | - |
| Molecular Formula | C₈H₅BrFN | [1][3] |
| Molecular Weight | 214.04 g/mol | [1][3] |
| Appearance | Colorless to pale yellow solid or liquid | [1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | [1] |
| Storage | Store at 2-8 °C under an inert atmosphere, protected from light and moisture | [1] |
Synthesis and Mechanistic Insights
The synthesis of polysubstituted aromatic compounds like 2-Bromo-4-fluoro-6-methylbenzonitrile requires a strategic, multi-step approach. A plausible and efficient route begins with a commercially available, appropriately substituted aniline, leveraging the robust and scalable Sandmeyer reaction.
Proposed Synthetic Pathway: A logical route starts from 3-fluoro-5-methylaniline.
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Bromination: The first step is the regioselective bromination of the aniline. The amino group is a strong activating group and is ortho-, para-directing. To control selectivity and prevent over-bromination, the amino group is often first protected as an acetanilide. However, direct bromination can be achieved under controlled conditions. The bromine will preferentially add ortho to the amino group and para to the methyl group, yielding 2-bromo-5-fluoro-3-methylaniline.
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Diazotization: The resulting aniline is then converted to a diazonium salt. This is achieved by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C)[5]. The low temperature is critical to prevent the unstable diazonium salt from decomposing.
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Sandmeyer Reaction: The diazonium salt is subsequently displaced by a cyano group using a copper(I) cyanide catalyst[5][6]. This classic reaction is a reliable method for introducing a nitrile functionality onto an aromatic ring. The use of copper cyanide is crucial as it facilitates the reductive dediazoniation and formation of the C-CN bond.
This synthetic sequence is a testament to classic organic chemistry principles, where the directing effects of substituents and the controlled transformation of functional groups are orchestrated to achieve the desired molecular architecture.
Caption: Proposed synthesis of 2-Bromo-4-fluoro-6-methylbenzonitrile.
Reactivity and Synthetic Utility
The synthetic power of 2-Bromo-4-fluoro-6-methylbenzonitrile stems from its distinct reactive sites, allowing for sequential and regioselective modifications.
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The Bromine Atom (C-Br bond): The bromine at the 2-position is the primary handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. It readily participates in:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures[7][8][9]. This is arguably one of the most important reactions for this substrate class.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
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Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
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Heck Coupling: Formation of C-C bonds with alkenes. The steric hindrance from the adjacent methyl group can influence reaction kinetics, sometimes requiring more active catalysts or harsher conditions, but it also provides a handle to influence the conformation of the final product.
-
-
The Nitrile Group (C≡N): The nitrile is a versatile functional group. It is relatively stable to many cross-coupling conditions but can be transformed as needed:
-
Hydrolysis: Can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions.
-
Reduction: Can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation).
-
Cycloadditions: Can participate in the formation of heterocyclic rings, such as tetrazoles (with sodium azide) or oxadiazoles[10].
-
-
The Fluorine Atom (C-F bond): The fluorine at the 4-position is generally the most robust bond on the ring. However, its strong electron-withdrawing nature activates the ring for certain reactions. In highly activated systems, it can sometimes be displaced via Nucleophilic Aromatic Substitution (SₙAr), although this is less common than reactions at the C-Br bond. More importantly, the inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates[11].
Application in Drug Discovery and Medicinal Chemistry
Halogenated benzonitriles are prevalent motifs in pharmaceuticals. 2-Bromo-4-fluoro-6-methylbenzonitrile serves as a key intermediate for synthesizing molecules with a wide range of biological activities. Its derivatives are explored as inhibitors of enzymes like kinases, which are central to cell cycle regulation and are thus important targets in oncology[12]. For example, related structures are used to synthesize Polo-like kinase 1 (Plk1) inhibitors, which block cancer cell division[12]. The strategic placement of the methyl and fluoro groups can fine-tune the steric and electronic properties of a drug candidate, optimizing its fit and interaction with the binding pocket of a target protein[1].
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a self-validating system for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-fluoro-6-methylbenzonitrile with a generic arylboronic acid. The inclusion of in-process checks (TLC/LC-MS) and final characterization ensures the integrity of the experimental outcome.
Objective: To synthesize a 2-aryl-4-fluoro-6-methylbenzonitrile derivative.
Materials:
-
2-Bromo-4-fluoro-6-methylbenzonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-4-fluoro-6-methylbenzonitrile, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step, as oxygen can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed dioxane/water solvent mixture via syringe[8][13].
-
Reaction Execution: Place the flask in a pre-heated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[8]. The disappearance of the starting material (2-Bromo-4-fluoro-6-methylbenzonitrile) indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate[13].
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure product.
-
Characterization (Final Validation): Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A self-validating workflow for Suzuki-Miyaura coupling.
Safety, Handling, and Storage
Working with halogenated benzonitriles requires adherence to strict safety protocols.
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Handling: Always handle 2-Bromo-4-fluoro-6-methylbenzonitrile in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[1][11][14]. Avoid inhalation of dust or vapors and prevent skin and eye contact.
-
Toxicity: Like many benzonitriles, this compound is expected to be harmful if swallowed, inhaled, or in contact with skin[3][15]. In case of fire, it may produce toxic fumes, including hydrogen cyanide, nitrogen oxides, and hydrogen halides[16][17].
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids, bases, and oxidizing agents[1][14]. Its sensitivity to light and moisture necessitates storage in an amber bottle under an inert atmosphere[1].
Conclusion
2-Bromo-4-fluoro-6-methylbenzonitrile is a highly valuable and versatile building block for chemical synthesis. Its trifunctional nature provides a platform for creating diverse and complex molecules through controlled, sequential reactions. The bromine atom serves as a key handle for cross-coupling, the nitrile group offers multiple transformation possibilities, and the fluoro-methyl substitution pattern allows for fine-tuning of steric and electronic properties. These attributes make it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science, enabling the accelerated development of novel compounds with significant therapeutic or functional potential.
References
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SpectraBase . 2-Bromo-4-fluoro-6-methylbenzonitrile. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Available at: [Link]
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